Cas no 2248385-29-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 2248385-29-5
- EN300-6516940
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
-
- インチ: 1S/C14H7F3N2O5/c1-6-9(10(23-18-6)14(15,16)17)13(22)24-19-11(20)7-4-2-3-5-8(7)12(19)21/h2-5H,1H3
- InChIKey: KXOPRKVTBSAACI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C(C)=NO1)(F)F
計算された属性
- せいみつぶんしりょう: 340.03070581g/mol
- どういたいしつりょう: 340.03070581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 89.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516940-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
2248385-29-5 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate 関連文献
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate (CAS No: 2248385-29-5)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate, identified by its CAS number 2248385-29-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes fused rings and functional groups that contribute to its unique chemical properties and biological activities.
The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate incorporates an isoindole core, which is a privileged scaffold in drug discovery due to its ability to interact with biological targets in multiple ways. The presence of a dioxo group and an oxazole ring further enhances its potential as a pharmacophore. The trifluoromethyl substituent is particularly noteworthy, as it is known to modulate the electronic properties of the molecule and improve metabolic stability, making it a common feature in modern drug candidates.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate structure aligns well with this trend, as it combines elements that have been shown to be effective in various biological assays. For instance, isoindole derivatives have demonstrated activity against a range of targets, including enzymes and receptors involved in inflammatory responses and cancer pathways.
The dioxo and oxazole functionalities are particularly interesting from a chemical biology perspective. These groups can participate in hydrogen bonding interactions and are often involved in the binding of small molecules to macromolecular targets. The trifluoromethyl group not only enhances the lipophilicity of the compound but also contributes to its resistance to metabolic degradation, which is crucial for maintaining efficacy over time.
Recent studies have highlighted the importance of optimizing heterocyclic scaffolds for improved pharmacokinetic profiles. The combination of an isoindole, a dioxo, an oxazole, and a trifluoromethyl group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate suggests that it may exhibit favorable properties such as high binding affinity and selectivity. This has prompted researchers to explore its potential as a lead compound for further development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the trifluoromethyl group often necessitates specialized synthetic methodologies due to its reactivity and the need for precise control over reaction conditions. Advances in synthetic chemistry have made it possible to incorporate such functional groups more efficiently, which has facilitated the exploration of novel derivatives like this one.
In the context of drug discovery, the biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethyl)-1,2 oxazole -4-carboxylate (CAS No: 2248385 -29 -5) is ongoing. Preliminary data suggest that it may possess inhibitory activity against certain enzymes or receptors relevant to human health conditions. These findings are encouraging and warrant further investigation into its mechanism of action and potential therapeutic applications.
The integration of computational chemistry tools has also played a significant role in understanding the properties of this compound. Molecular modeling studies can predict how it might interact with biological targets based on its three-dimensional structure. These predictions are valuable for guiding experimental efforts and for identifying potential modifications that could enhance its efficacy or selectivity.
The future direction of research on this compound will likely involve both synthetic chemistry and biological evaluation. By refining synthetic routes and exploring derivatives with modified functional groups, scientists hope to uncover more potent and selective agents based on this promising scaffold. Additionally, understanding how this molecule interacts with biological systems at the molecular level will be crucial for translating these findings into clinical applications.
In conclusion, 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 3 - methyl - 5 - ( trifluoromethyl ) - 1 , 2 oxazole -4-carboxylate ( CAS No :2248385 -29 -5) represents an intriguing example of how structural complexity can be leveraged to develop novel pharmacological agents . Its unique combination of functional groups makes it a compelling candidate for further exploration in pharmaceutical research . As our understanding of molecular interactions continues to evolve , compounds like this one will undoubtedly play an important role in shaping the future of drug discovery .
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